
Picropodophyllol
Overview
Description
Picropodophyllin (PPP) is a cyclolignan, an epimer of podophyllotoxin (PPT), that occurs naturally and can be isolated from certain plant species . It has a role as an antineoplastic agent, a tyrosine kinase inhibitor, an insulin-like growth factor receptor 1 antagonist, and a plant metabolite .
Molecular Structure Analysis
Picropodophyllin has a molecular formula of C22H26O8 . It has a furonaphthodioxole skeleton bearing 3,4,5-trimethoxyphenyl and hydroxy substituents . The exact mass is 418.16276778 g/mol .Chemical Reactions Analysis
A novel biotransformation process of podophyllotoxin to produce picropodophyllotoxin and podophyllic acid was developed. Eight bacteria which could modify the structure of podophyllotoxin were screened out from the tested fourteen bacteria .Physical And Chemical Properties Analysis
Picropodophyllin has a molecular weight of 418.4 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8. It also has a rotatable bond count of 6 .Scientific Research Applications
Cancer Therapy and Tumor Inhibition
Picropodophyllol acts as a potent inhibitor of the insulin-like growth factor 1 receptor (IGF1R) . IGF1R plays a critical role in cancer growth and metastasis. By blocking IGF1R, PPP effectively inhibits the proliferation of rhabdomyosarcoma (RMS) cells both in vitro and in vivo. RMS is a common soft tissue tumor, particularly among children. The compound attenuates MAPK phosphorylation, induces cell cycle arrest, and enhances the sensitivity of RMS cells to chemotherapy . Its application in cancer therapy holds promise for targeted treatment.
Metastasis Suppression
In animal studies, mice treated with PPP exhibited smaller tumors and significantly reduced seeding into bone marrow. This suggests that PPP not only inhibits tumor growth but also suppresses metastasis . Understanding its mechanisms could lead to novel strategies for preventing cancer spread.
IGF-1R Kinase Inhibition
PPP specifically targets IGF-1R kinase activity . By disrupting this signaling pathway, it may offer therapeutic benefits beyond cancer treatment. Researchers continue to explore its potential in other diseases related to IGF signaling.
Combination Therapy Enhancement
PPP’s concomitant use with standard chemotherapeutics (such as vincristine and cisplatin) enhances their effectiveness against RMS cells . This synergistic effect opens avenues for combination therapies that improve patient outcomes.
Signal Transduction Modulation
While PPP primarily inhibits IGF-1R, it may also interfere with other signal transduction pathways . Further investigations are needed to elucidate these mechanisms fully. Understanding how PPP impacts cellular signaling could have broader implications for drug development.
Potential Beyond RMS
Although most studies focus on RMS, researchers are exploring PPP’s effects in other cancer types and diseases. Its unique properties make it an intriguing candidate for further investigation.
Mechanism of Action
Target of Action
Picropodophyllin (PPP) primarily targets the Insulin-like Growth Factor-1 Receptor (IGF1R) . IGF1R is a receptor that binds insulin-like growth factors, and it plays a crucial role in promoting cancer growth and metastasis . Rhabdomyosarcomas (RMS), for instance, overproduce IGF2, a potent ligand for IGF1R, and highly express IGF1R .
Mode of Action
PPP acts as a potent inhibitor of IGF1R . It has been shown to specifically inhibit IGF1R activity by blocking IGF1R phosphorylation and downstream signaling . This blockage of IGF1R leads to attenuated MAPK phosphorylation and causes cell cycle arrest in the G2/M phase .
Biochemical Pathways
The primary biochemical pathway affected by PPP is the IGF1R signaling pathway . By inhibiting IGF1R, PPP disrupts the normal signaling process, leading to reduced MAPK phosphorylation . This disruption can cause a cascade of downstream effects, including cell cycle arrest in the G2/M phase .
Result of Action
The inhibition of IGF1R by PPP has several molecular and cellular effects. It has been observed that PPP strongly inhibits RMS proliferation, chemotaxis, and adhesion . Additionally, PPP increases the sensitivity of RMS cell lines to chemotherapy, specifically to vincristine and cisplatin . In in vivo studies, mice treated with PPP grew smaller tumors and displayed significantly decreased seeding into bone marrow .
Safety and Hazards
properties
IUPAC Name |
(5R,6R,7S,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIIHCYJKCZRK-CALQCPNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picropodophyllol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



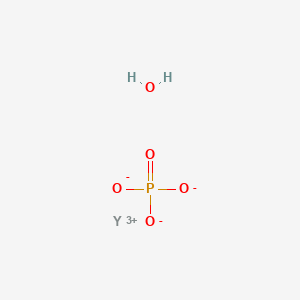
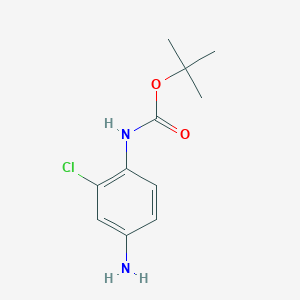
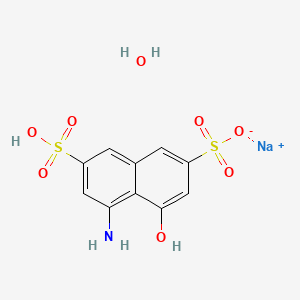
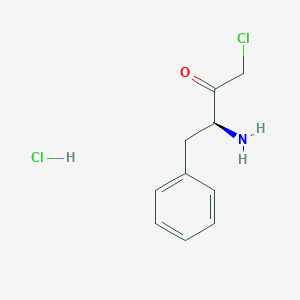

![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)

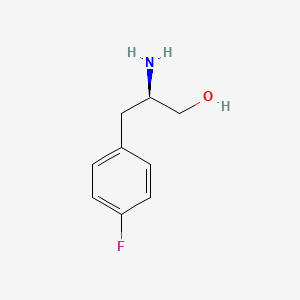
![[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)](/img/structure/B3028830.png)
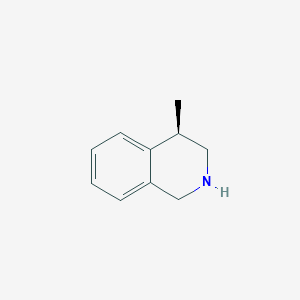
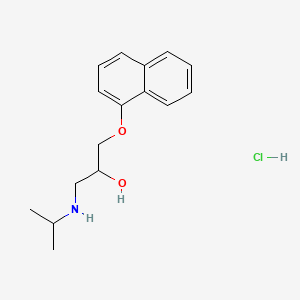
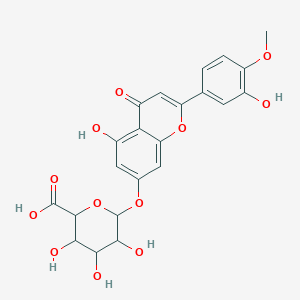
![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)
